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Ammonium fluoride

Superconducting Qubits Two-Level Systems (TLS) Surface Passivation

Uncontrolled SiO₂ etching damages device integrity. NH₄F buffers BOE solutions to stabilize the active HF₂⁻ species (2890 Å/min vs 510 Å/min for F⁻), enabling precise, repeatable oxide removal. Key advantages: • 22% improvement in superconducting qubit T₁ coherence time vs. standard BOE. • 20-40 wt% NH₄F solutions provide a wide process window for zeolite post-synthetic modification, avoiding framework collapse seen with NH₄HF₂. • 3× perovskite solar cell efficiency gain via ZnO ETL passivation.

Molecular Formula NH4F
FH4N
Molecular Weight 37.037 g/mol
CAS No. 12125-01-8
Cat. No. B049788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium fluoride
CAS12125-01-8
Synonymsammonium bifluoride
ammonium fluoride
ammonium fluoride (NH4-HF2)
ammonium fluoride dihydrate
ammonium fluoride monohydrate
Molecular FormulaNH4F
FH4N
Molecular Weight37.037 g/mol
Structural Identifiers
SMILES[NH4+].[F-]
InChIInChI=1S/FH.H3N/h1H;1H3
InChIKeyLDDQLRUQCUTJBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility83.5 g/100 g water at 25 °C
100 g/100 mL of water at 0 °C
82.780 lb/100 lb of water at 70 °F
45.3 g/100 g water at 25 °C
Slightly soluble in alcohol
Solubility in water, g/100ml at 25 °C: 45.3

Ammonium Fluoride Procurement Guide


Ammonium fluoride (NH₄F, CAS 12125-01-8) is an inorganic crystalline salt recognized for its role as a selective etchant and a buffering agent in semiconductor processing [1]. Its primary application is in the fabrication of integrated circuits, where it is used in buffered oxide etch (BOE) solutions to remove silicon dioxide (SiO₂) with high precision while minimizing damage to underlying silicon . The compound's ability to release fluoride ions in a controlled manner, and its capacity to form buffer systems that stabilize pH and etch rates, are central to its industrial value .

Why Ammonium Fluoride Cannot Be Replaced


The substitution of ammonium fluoride with alternative fluoride sources (e.g., ammonium bifluoride, potassium fluoride, sodium fluoride) is not a direct, one-to-one exchange due to significant differences in solution pH, fluoride speciation, and the resulting etch selectivity and material compatibility [1]. For instance, ammonium bifluoride (NH₄HF₂) yields a much more acidic solution (pH ~3) compared to the near-neutral pH of concentrated ammonium fluoride [2]. This pH disparity dramatically alters the concentration of the active etching species (HF₂⁻) and can lead to uncontrolled etching, undercutting of photoresist, or damage to pH-sensitive materials like aluminum interconnects [3]. Furthermore, the cation (ammonium vs. potassium or sodium) influences solubility, volatility, and the potential for metallic contamination in semiconductor-grade processes [4]. The following evidence details these quantifiable performance gaps.

Ammonium Fluoride Performance Evidence


Qubit Coherence Time vs. BOE Treatment

In the fabrication of superconducting qubits, replacing a conventional buffered oxide etch (BOE) with a sequential HF + aqueous ammonium fluoride treatment yields a statistically significant improvement in qubit performance. The ammonium fluoride etch process results in a median T₁ (energy relaxation time) increase of ~22% (p = 0.002) compared to the BOE-treated control [1]. This improvement is attributed to a reduction in the number of strongly-coupled two-level systems (TLS), which are a primary source of decoherence in superconducting circuits [1].

Superconducting Qubits Two-Level Systems (TLS) Surface Passivation Quantum Computing

Zeolite Etch Rate Control

A comparative study on the chemical etching of zeolite L to generate secondary porosity revealed a stark difference in dissolution kinetics between ammonium fluoride and ammonium bifluoride. The dissolution rate of the zeolite framework is much faster with NH₄HF₂ than with NH₄F [1]. Critically, the study found that a 1 wt% NH₄HF₂ solution is an efficient etchant, whereas comparable results with NH₄F required significantly higher concentrations of 20-40 wt% [1]. Both etchants preserved the parent zeolite's acid properties, but NH₄F offers a much wider process window and finer control over the rate of mesopore formation.

Zeolite Modification Mesoporosity Controlled Etching Catalyst Synthesis

SiO2 Etch Rate Kinetics

A comprehensive kinetic study on the etching of SiO₂ in HF and NH₄F solutions across a pH range up to 5 established the relative contributions of different fluorine species to the overall etch rate. The experimental data yielded a quantitative model where the SiO₂ etching rate (in Å/min) is expressed as 510[F⁻] + 610[HF] + 2890[HF₂⁻] [1]. This demonstrates that the difluoride ion (HF₂⁻), whose concentration is specifically controlled by the NH₄F/HF ratio in a buffered oxide etch (BOE), is the dominant etching species with a rate constant nearly 5 times greater than that of F⁻ and 4.7 times greater than HF [1].

Semiconductor Manufacturing Silicon Dioxide Etching Buffered Oxide Etch (BOE) Reaction Kinetics

ZnO/Perovskite Interface Passivation

A single-step post-annealing surface modification of ZnO electron transport layers (ETLs) using ammonium fluoride solutions was shown to dramatically improve the performance and stability of perovskite solar cells. The photovoltaic performance of devices fabricated on NH₄F-modified ZnO ETLs was nearly three times higher than that of control devices fabricated on unmodified ZnO [1]. This improvement is attributed to the passivation of surface defects on the ZnO, which reduces interfacial charge recombination and enhances the chemical stability of the ZnO/perovskite interface [1].

Perovskite Solar Cells Electron Transport Layer (ETL) Surface Passivation Photovoltaics

Fluoride Phytotoxicity Comparison

A study evaluating the toxic action of different fluoride salts on agricultural plants (pea, maize, oat, onion) demonstrated that ammonium fluoride exhibits lesser toxicity than its potassium and sodium counterparts. At low concentrations (5 and 10 mg of F⁻/L), root growth stimulation was observed for oat with all fluorides, but the overall toxic impact was quantified as lower for ammonium fluoride [1].

Agricultural Chemistry Phytotoxicity Fluoride Uptake Environmental Fate

Anisotropic Silicon Etching

In contrast to the isotropic etching behavior of hydrofluoric acid (HF) on silicon, ammonium fluoride solutions can attack bulk silicon anisotropically. Following ex-situ etching, Si(111) samples treated with NH₄F exhibit crystallographically preferential material removal, a property not observed with standard HF treatments [1]. This anisotropic effect is critical for creating defined micro- and nano-structures in silicon substrates for MEMS and sensor applications.

Silicon Micromachining Anisotropic Etching Surface Science MEMS Fabrication

Ammonium Fluoride Key Applications


Superconducting Qubit Fabrication

The statistically significant 22% improvement in qubit T₁ coherence time when using an HF + NH₄F etch sequence over standard BOE directly translates to a higher-fidelity quantum processor. Procurement of high-purity NH₄F is essential for any fab or research cleanroom aiming to produce state-of-the-art superconducting qubits with reduced two-level system (TLS) losses [1].

Hierarchical Zeolite Synthesis

For researchers and manufacturers seeking to introduce secondary mesoporosity into zeolite frameworks without collapsing the primary microporous structure, NH₄F provides a controllable, slower etch compared to the aggressive dissolution kinetics of NH₄HF₂. The requirement of 20-40 wt% NH₄F solutions versus 1 wt% NH₄HF₂ for similar outcomes defines a much wider and safer process window for NH₄F, making it the preferred reagent for precise post-synthetic modification [2].

Buffered Oxide Etch Formulation

The kinetic model establishing the HF₂⁻ ion as the dominant SiO₂ etchant (2890 Å/min rate constant vs. 510 Å/min for F⁻) underscores NH₄F's irreplaceable role in BOE formulations. Process engineers rely on NH₄F to buffer HF solutions, precisely controlling the [HF₂⁻] concentration to achieve stable, repeatable, and highly selective SiO₂ etching during integrated circuit manufacturing [3].

ZnO Electron Transport Layer Stabilization

The three-fold performance enhancement achieved by NH₄F surface modification of ZnO ETLs provides a compelling case for its use in perovskite solar cell fabrication. This application leverages NH₄F's ability to passivate surface defects, improving both device efficiency and long-term stability, which are critical metrics for commercial photovoltaic viability [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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